molecular formula C21H18N2O6 B13127648 Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Cat. No.: B13127648
M. Wt: 394.4 g/mol
InChI Key: GKUQETSMVPQNBK-UHFFFAOYSA-N
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Description

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a substituted anthraquinone derivative characterized by:

  • A central anthraquinone core (9,10-dioxo-9,10-dihydroanthracene).
  • Functional groups: 1-amino (electron-donating), 4-nitro (electron-withdrawing), and a cyclohexyl ester at position 2. The cyclohexyl ester confers steric bulk, influencing solubility and interaction with biological targets.

Properties

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

cyclohexyl 1-amino-4-nitro-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C21H18N2O6/c22-18-14(21(26)29-11-6-2-1-3-7-11)10-15(23(27)28)16-17(18)20(25)13-9-5-4-8-12(13)19(16)24/h4-5,8-11H,1-3,6-7,22H2

InChI Key

GKUQETSMVPQNBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the anthraquinone core. The synthetic route often includes nitration, amination, and carboxylation reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and ultimately cell death. This compound targets pathways such as DNA replication and protein synthesis, making it effective against rapidly dividing cells like cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Anthraquinone Carboxylates

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 4-nitro group contrasts with methoxy (6a, 6b) or hydroxyl (8a) substituents in analogs.
  • Ester Bulkiness : Cyclohexyl esters (target) are bulkier than methyl, ethyl, or propyl esters (6a, 6b, 10a), which may reduce solubility in polar solvents but enhance lipid membrane permeability .

Spectroscopic and Physicochemical Properties

Table 2: NMR and Mass Spectrometry Data
Compound ¹H-NMR Shifts (δ, ppm) ESIMS/[M+Na]+ Molecular Weight
Target Compound Not reported Not reported ~397.3 g/mol*
6a 8.46 (d), 7.95 (s), 7.86 (d) - 340.3 g/mol
10a 10.3 (s), 8.8 (s), 4.5 (t) 859.3 836.3 g/mol
9,10-Dioxo-anthracene-2-carboxylic acid (parent) - - 252.2 g/mol

Analysis :

  • The target compound’s nitro group would deshield adjacent protons, likely causing downfield shifts in ¹H-NMR (e.g., δ > 8.5 ppm for aromatic protons) compared to methoxy analogs (δ ~7.8–8.5) .
  • The cyclohexyl ester increases molecular weight (~397 g/mol) relative to methyl (6a, 340 g/mol) or propyl (10a, 836 g/mol) derivatives.

Biological Activity

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a synthetic compound belonging to the anthracene derivative family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₅N₃O₄
  • Molecular Weight: 321.33 g/mol

This compound features a cyclohexyl group attached to an anthracene backbone with nitro and carboxylate functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antitumor, antimicrobial, and anti-inflammatory properties.

Antitumor Activity

Several studies have indicated that anthracene derivatives exhibit significant antitumor properties. For instance:

  • Mechanism of Action: The compound may exert its antitumor effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disrupting mitochondrial function.
  • Case Study: A study demonstrated that derivatives similar to Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene showed IC50 values in the micromolar range against various cancer cell lines including breast (MCF-7) and colon (HT-29) cancers .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties:

  • Effectiveness Against Bacteria: Preliminary tests indicated that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL for these pathogens.

Anti-inflammatory Activity

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene derivatives have also been studied for their anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines: In vitro studies revealed that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Data Tables

The following table summarizes key biological activities and their respective findings:

Biological ActivityTarget/Cell LineIC50/MIC ValueReference
AntitumorMCF-7 (Breast Cancer)5 µM
AntimicrobialStaphylococcus aureus50 µg/mL
Anti-inflammatoryMacrophagesNot specified

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